5-((2,5-dimethylbenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
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Description
5-((2,5-dimethylbenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C26H30N2O4 and its molecular weight is 434.536. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
Research has explored the synthesis and potential pharmacological activities of fused heterocyclic systems that are structurally related to the given compound. For instance, Mahmoud et al. (2017) synthesized various pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, expected to possess significant chemical and pharmacological activities. These compounds were evaluated for their antioxidant and anticancer activities, highlighting the potential of similar compounds in therapeutic applications (Mahmoud, El-Bordany, & Elsayed, 2017).
Antimicrobial and Biofilm Inhibition
Compounds with structural similarities have been investigated for their antibacterial and biofilm inhibition properties. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and evaluated them for in-vitro antibacterial and cytotoxic activities. One derivative showed exceptional biofilm inhibition activities against various bacterial strains, surpassing the reference drug Ciprofloxacin. This suggests that compounds with related structures could have potential as new antibacterial agents or biofilm inhibitors (Mekky & Sanad, 2020).
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-19-8-9-20(2)21(14-19)17-32-26-18-31-22(15-24(26)29)16-27-10-12-28(13-11-27)23-6-4-5-7-25(23)30-3/h4-9,14-15,18H,10-13,16-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMFLZLNGNDQNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.